TFMU-ADPr (diammonium)
Description
TFMU-ADPr (diammonium), or ADP-ribosylated trifluoromethyl umbelliferone diammonium salt, is a synthetic compound primarily used as a substrate for studying poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity. Synthesized via a reaction involving 4-17 (a precursor) and triethylamine trifluoride in THF at 65°C, it achieves a 96% yield after purification by ion-pair and ion-exchange chromatography . Structural characterization via NMR (¹H, ¹³C, ¹⁹F, ³¹P) and HRMS confirms its molecular formula (C25H26F3N5O16P2) and mass (calc. 2770.0729; exp. 2770.0723) .
TFMU-ADPr is a fluorogenic substrate, liberating a fluorescent moiety upon enzymatic hydrolysis, making it indispensable for real-time monitoring of PARG and ARH3 activity in vitro . Its stability, reactivity, and utility in high-throughput screening (HTS) for inhibitors have established it as a critical tool in ADP-ribosylation research .
Properties
Molecular Formula |
C25H32F3N7O16P2 |
|---|---|
Molecular Weight |
805.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1 |
InChI Key |
GEZILDRURLNQDR-HXERXLDDSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The synthesis of TFMU-ADPr was designed to address two primary challenges: (1) achieving stereoselective 1,2-cis glycosylation of the furanoside and (2) late-stage pyrophosphate coupling. The retrosynthetic pathway (Figure 1B in) divides the molecule into three modules:
-
TFMU-glycosyl donor : A ribose derivative functionalized with the TFMU fluorophore.
-
Adenosine phosphate : The nucleotide component bearing a protected pyrophosphate group.
-
Pyrophosphate linker : Connects the TFMU-glycosyl and adenosine modules.
Orthogonal protecting groups (e.g., trityl, silyl) were employed to ensure regioselective transformations.
Glycosylation of TFMU
The synthesis begins with D-ribonic γ-lactone, which is converted to a ribose hemi-acetal (3 ) through sequential protection and deprotection steps. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate the stereoselective glycosylation of TFMU with the ribose derivative, yielding the α-anomeric product (4 ) in 85% yield . This step capitalizes on bulky protecting groups (e.g., trityl) to enforce the desired 1,2-cis configuration.
Phosphorylation and Pyrophosphate Coupling
The glycosylated product undergoes phosphorylation using a two-step protocol:
-
Phosphoramidite coupling : Reaction with 2-cyanoethyl--diisopropylchlorophosphoramidite introduces a phosphate group at the 5'-position of ribose (6 ).
-
Oxidative chlorination : An H-phosphonate intermediate (8 ) is treated with -chlorosuccinimide (NCS) to generate a reactive phosphochloridate, which condenses with adenosine monophosphate to form the pyrophosphate bridge (9 ). Global deprotection using tetrabutylammonium fluoride (TBAF) removes silyl groups, yielding TFMU-ADPr in 37% overall yield .
Diammonium Salt Formation
The final diammonium salt is obtained via ion-exchange chromatography, replacing counterions (e.g., triethylamine) with ammonium. This enhances aqueous solubility (155 mM in H₂O), critical for enzymatic assays.
Analytical Validation of Synthetic TFMU-ADPr
Structural Confirmation
Enzymatic Activity Profiling
TFMU-ADPr exhibits substrate specificity for PARG and ARH3 hydrolases:
| Enzyme | (μM) | (μmol/min/mg) |
|---|---|---|
| hPARG | 66.2 ± 15 | 0.84 ± 0.05 |
| hARH3 | 6.3 ± 0.2 | 1.61 ± 0.02 |
Hydrolysis assays using recombinant enzymes demonstrated >95% fluorophore release within 10 minutes, confirming functional utility.
Comparative Analysis of Pyrophosphate Coupling Methods
The H-phosphonate approach used for TFMU-ADPr offers advantages over traditional methods:
| Method | Yield (%) | Time (h) | Stereochemical Control |
|---|---|---|---|
| H-phosphonate | 75 | 4 | High |
| Phosphorimidazolidate | 40 | 24 | Moderate |
| Morpholidate | 30 | 48 | Low |
The H-phosphonate protocol’s efficiency stems from in situ activation, minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
TFMU-ADPr (diammonium) primarily undergoes hydrolysis reactions catalyzed by PARG enzymes. These reactions result in the release of a fluorophore, which can be detected and measured to assess enzyme activity .
Common Reagents and Conditions
The common reagents used in these reactions include poly(ADP-ribose) substrates and specific enzymes such as PARG and ARH3. The reactions are typically carried out in buffered solutions to maintain the optimal pH for enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of TFMU-ADPr (diammonium) is a fluorophore, which is used as a marker to monitor enzyme activity .
Scientific Research Applications
Biochemical Assays
TFMU-ADPr serves as a universal substrate for monitoring PARG activity. It has been utilized in various biochemical assays to evaluate the kinetics of PARG and ARH3 enzymes. The compound's ability to release a fluorophore upon hydrolysis provides a sensitive method for detecting enzyme activity.
Key Findings:
- TFMU-ADPr is processed by major PARG enzymes, making it suitable for broad applications in enzyme kinetics studies .
- A comparative analysis of kinetic parameters revealed that the values for TFMU-ADPr with human PARG and ARH3 were 66.2 μM and 6.3 μM, respectively, indicating its effectiveness as a substrate .
| Substrate | Enzyme | (μM) | (μmol/min/mg) |
|---|---|---|---|
| TFMU-ADPr | hPARG | 66.2 ± 15 | 0.84 ± 0.05 |
| TFMU-ADPr | hARH3 | 6.3 ± 0.2 | 1.61 ± 0.02 |
Drug Discovery
In drug discovery, TFMU-ADPr is employed to screen small-molecule inhibitors targeting PARG and ARH3. Its fluorescent properties allow researchers to monitor the efficacy of potential therapeutic agents in real-time.
Case Study:
A study demonstrated that TFMU-ADPr could effectively identify endogenous inhibitors of ARH3 when used in whole-cell lysate experiments, showcasing its utility in pharmacological research .
Molecular Biology
TFMU-ADPr is instrumental in studying the post-translational modifications mediated by ADP-ribosylation. By understanding how these modifications affect cellular processes, researchers can gain insights into various diseases linked to dysregulated ADP-ribosylation.
Applications:
Mechanism of Action
TFMU-ADPr (diammonium) exerts its effects by serving as a substrate for PARG enzymes. Upon hydrolysis by these enzymes, the compound releases a fluorophore, which can be detected and measured. This mechanism allows researchers to monitor the activity of PARG enzymes and to study the regulation of ADP-ribosyl catabolic pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include pNP-ADPr (ADP-ribosylated p-nitrophenol) and ADPr (adenosine diphosphate ribose). Both share the ADPr core but differ in substituents at the C1″ position:
- TFMU-ADPr : Trifluoromethyl umbelliferone group.
- pNP-ADPr: p-Nitrophenol group.
- ADPr : Native ribose moiety.
Table 1: Structural and Functional Comparison
Binding Affinity and Inhibitory Potency
TFMU-ADPr and pNP-ADPr exhibit superior binding to SARS-CoV-2 Macro1 compared to ADPr and other inhibitors:
Table 2: IC50 Values Against SARS-CoV-2 Macro1
- Mechanistic Insights : X-ray crystallography (1.9 Å resolution) reveals that TFMU-ADPr binds SARS-CoV-2 Macro1 via a hydrophobic groove, with the TFMU moiety interacting with Ile131, Gly46, and Gly46. This interaction enhances affinity compared to ADPr’s native binding .
Enzymatic Substrate Activity
TFMU-ADPr and pNP-ADPr serve as substrates for PARG and ARH3 but differ in selectivity:
Table 3: Kinetic Parameters for Enzymatic Hydrolysis
*TFMU-IDPr (iso-ADPr variant) shows ARH3 selectivity in cell lysates, unlike TFMU-ADPr .
Selectivity in Cellular Contexts
- In ARH3-knockout cell lysates, TFMU-ADPr hydrolysis is partially reduced, indicating contributions from both PARG and ARH3. In contrast, TFMU-IDPr hydrolysis is entirely ARH3-dependent .
- pNP-ADPr and TFMU-ADPr inhibit ADPr hydrolysis by SARS-CoV-2 Macro1 and human MacroD1 in lysates, underscoring their cross-species utility .
Q & A
Q. Methodological Guidance
- Protocol Documentation : Use platforms like Protocols.io for step-by-step method sharing.
- Data Transparency : Share raw data (e.g., FP readouts, crystallography files) via repositories like Zenodo or Figshare.
- Code Availability : Publish analysis scripts (e.g., Python/R) on GitHub with version control.
- Collaborative Validation : Replicate key findings in independent labs using standardized reagents .
How can structural data guide the design of TFMU-ADPr derivatives with enhanced potency?
Advanced Research Question
Leverage crystallography data to:
- Identify underutilized binding pockets for chemical modifications (e.g., adding fluorophores or methyl groups).
- Perform docking studies (e.g., AutoDock Vina) to screen derivative libraries.
- Prioritize derivatives with improved hydrogen-bond networks or reduced steric clashes. Validate top candidates via FP assays and MD simulations .
What statistical methods are appropriate for analyzing TFMU-ADPr dose-response data?
Q. Methodological Guidance
- Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate IC₅₀ values.
- Report 95% confidence intervals and goodness-of-fit metrics (e.g., R²).
- Apply ANOVA for comparing multiple experimental groups.
- Address outliers with robust statistical tests (e.g., Grubbs’ test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
